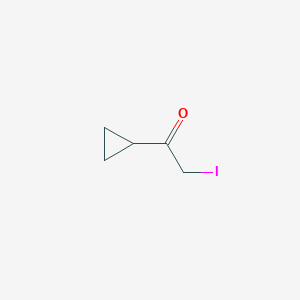
1-Cyclopropyl-2-iodo-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-iodo-ethanone is an organic compound with the molecular formula C5H7IO It is a derivative of ethanone, where a cyclopropyl group and an iodine atom are attached to the carbonyl carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-2-iodo-ethanone can be synthesized through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with iodine in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the methyl group with an iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-2-iodo-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents like acetone or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted ethanones, depending on the nucleophile used.
Oxidation Reactions: Major products are carboxylic acids or ketones.
Reduction Reactions: Alcohols or other reduced derivatives are formed.
Applications De Recherche Scientifique
1-Cyclopropyl-2-iodo-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-cyclopropyl-2-iodo-ethanone involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with enzymes or receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of biological molecules and pathways, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropyl Methyl Ketone: Similar structure but lacks the iodine atom.
Cyclopropyl Ethyl Ketone: Similar structure with an ethyl group instead of an iodine atom.
2-Iodo-1-phenylethanone: Similar structure with a phenyl group instead of a cyclopropyl group.
Uniqueness
1-Cyclopropyl-2-iodo-ethanone is unique due to the presence of both a cyclopropyl group and an iodine atom. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific interactions, making it valuable for various applications.
Propriétés
Numéro CAS |
236117-42-3 |
|---|---|
Formule moléculaire |
C5H7IO |
Poids moléculaire |
210.01 g/mol |
Nom IUPAC |
1-cyclopropyl-2-iodoethanone |
InChI |
InChI=1S/C5H7IO/c6-3-5(7)4-1-2-4/h4H,1-3H2 |
Clé InChI |
CRFMOUCBDOCHRB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


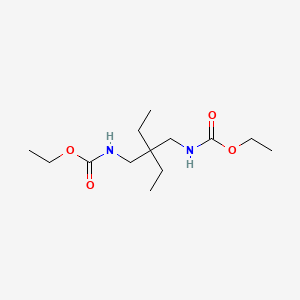
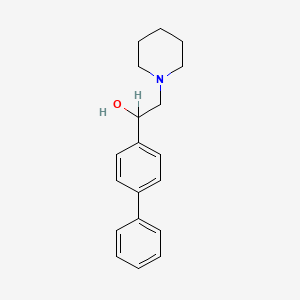
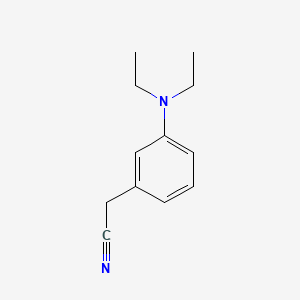

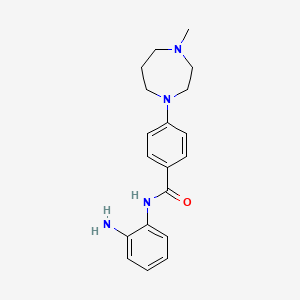
![2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B13943476.png)
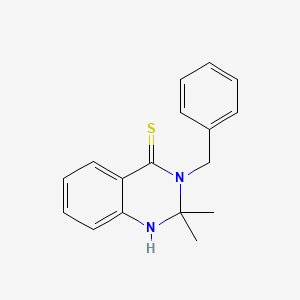
![3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid](/img/structure/B13943491.png)
![3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943497.png)
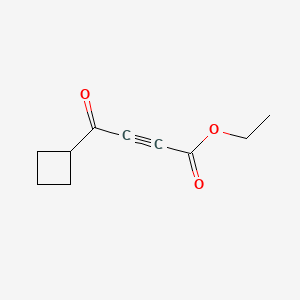
![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)



